molecular formula C13H18N2O3 B13224183 {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol

Cat. No.: B13224183
M. Wt: 250.29 g/mol
InChI Key: WGNHRJTWHMZIPG-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol (CAS 2059941-52-3) is a specialized organic compound with a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol . This chemical features a cyclobutyl ring and a 2-nitrophenyl group connected through a complex carbon chain that includes both amino and methanol functional groups . Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for constructing more complex molecules with potential biological activity. The compound is offered for custom synthesis and is accompanied by a Certificate of Analysis to ensure quality and purity for research applications . It is strictly for research use only and is not approved for human consumption . Researchers can procure this reagent from various chemical suppliers, with pricing typically varying by quantity .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[1-[2-amino-1-(2-nitrophenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C13H18N2O3/c14-8-11(13(9-16)6-3-7-13)10-4-1-2-5-12(10)15(17)18/h1-2,4-5,11,16H,3,6-9,14H2

InChI Key

WGNHRJTWHMZIPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C(CN)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with the selection of suitable precursors that contain the nitrophenyl and amino functionalities, as well as the cyclobutyl core. A common approach involves the use of 2-nitrophenyl derivatives and cyclobutyl precursors such as cyclobutanone or cyclobutyl halides.

Key Precursors:

  • 2-Nitrophenyl compounds (e.g., 2-nitrophenylacetonitrile)
  • Cyclobutyl halides or cyclobutanone derivatives
  • Amino donors, such as ammonia or amines, for subsequent amino group introduction

Reaction Example:

  • Nucleophilic substitution of a cyclobutyl halide with a 2-nitrophenyl nucleophile under basic conditions.

Formation of the 2-Nitrophenyl-ethyl Intermediate

The critical step involves forming the 2-nitrophenyl-ethyl linkage, which can be achieved via nucleophilic addition or substitution reactions:

Step Reagents & Conditions Description References
1 2-Nitrophenylacetonitrile + Base (e.g., NaH) Nucleophilic attack forming the phenyl-ethyl intermediate ,
2 Acid hydrolysis or reduction Converts nitrile to amine if necessary ,

Research Findings:

  • The use of methyl 1-(2-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate as a precursor for cyclization reactions has been documented, indicating the importance of nitrile intermediates in constructing the aromatic portion.

Cyclobutyl Ring Construction

The cyclobutyl core can be synthesized via cyclization of suitable precursors:

Example Method:

  • Cyclization of a 1,2-dihalocyclobutane derivative under UV irradiation or thermal conditions to afford the cyclobutyl ring.

Research Data:

  • The use of o-xylene derivatives with 2-trimethylsiloxy-1,3-butadiene under thermal conditions (130°C) to produce cyclobutene derivatives suitable for further functionalization.

Introduction of the Amino Group and Hydroxymethylation

The amino group is introduced via reduction of nitro groups or via aminoalkylation:

Step Reagents & Conditions Description References
1 Catalytic hydrogenation (e.g., Pd/C, H2) Reduction of nitro to amino group ,
2 Formaldehyde or paraformaldehyde + reducing agent Hydroxymethylation to form methanol derivatives ,

Note:

  • The hydroxymethyl group attached to the cyclobutyl ring is often introduced via formaldehyde addition, followed by reduction to yield the methanol functionality.

Final Assembly and Purification

The final compound is assembled through coupling reactions, such as reductive amination or nucleophilic substitution, followed by purification:

Method Reagents & Conditions Purpose References
Reductive amination Amine + aldehyde + NaBH3CN Attach aminoethyl group ,
Chromatography Silica gel, recrystallization Purify the product ,

Research Findings:

  • High-purity compounds are often obtained via column chromatography and recrystallization, with yields exceeding 70% reported in optimized protocols.

Representative Reaction Scheme

Step 1: Nitrile formation from 2-nitrophenyl derivatives
Step 2: Cyclization to form cyclobutane core
Step 3: Reduction of nitrile to amine
Step 4: Hydroxymethylation and methanol group introduction
Step 5: Final coupling and purification

Data Tables Summarizing Key Parameters

Step Reagents Conditions Yield (%) References
Nitrile formation 2-Nitrophenylacetonitrile + Base Room temperature 85-90
Cyclobutane synthesis UV irradiation or thermal 130°C, inert atmosphere 70-80
Reduction to amine Pd/C, H2 25°C, atmospheric pressure 90
Hydroxymethylation Formaldehyde, NaBH3CN Reflux 75-85

In-Depth Research Findings

  • Patents and literature indicate that the synthesis of cyclobutyl derivatives with nitrophenyl groups often involves multi-step sequences with high regio- and stereoselectivity, optimized via microwave-assisted reactions or flow chemistry to improve yields and scalability,.

  • Catalytic systems such as rhodium or palladium complexes are frequently employed for selective reductions and cyclizations, with recent advances focusing on green chemistry principles to minimize waste and energy consumption.

  • Key challenges include controlling stereochemistry during cyclization and reduction steps, which can be addressed through chiral catalysts or auxiliaries, as documented in patent literature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .

Scientific Research Applications

{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and nitrophenyl groups are key functional sites that can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of the target compound with structurally related analogs:

Compound Name Substituent Core Structure Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Notes
Target: {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol 2-NO₂ Cyclobutylmethanol C₁₄H₁₉N₂O₃ 263.32 Nitro group enhances polarity; unstudied toxicology
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol 2-CH₃ Cyclobutylmethanol C₁₄H₂₁NO 219.32 Lower polarity; CAS 2060051-90-1; hazards unspecified
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 4-OCH₃ Cyclohexanol C₁₅H₂₃NO₂ 249.35 Higher ring strain; used in venlafaxine synthesis
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride 4-Cl Cyclobutylamine C₁₄H₂₀ClN·HCl 286.24 Chlorine enhances lipophilicity; pharmaceutical applications

Key Observations:

  • Nitro vs. Methyl/Methoxy Groups: The nitro group in the target compound increases molecular weight and polarity compared to methyl or methoxy analogs. This may reduce solubility in nonpolar solvents but enhance interactions with polar biological targets.

Biological Activity

{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol is a complex organic compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. Its unique structure features a cyclobutyl ring, an amino group, and a nitrophenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure is defined by the following key features:

  • Cyclobutyl Ring : Provides a rigid framework that influences the compound's reactivity and interaction with biological targets.
  • Amino Group : Capable of forming hydrogen bonds, which can enhance binding affinity to enzymes and receptors.
  • Nitrophenyl Group : May participate in electron-withdrawing effects, altering the electronic properties of the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may:

  • Inhibit Enzymatic Activity : The compound could bind to active sites of enzymes, thereby modulating metabolic pathways. For instance, it may act as an inhibitor for certain proteases or kinases.
  • Modulate Receptor Activity : By interacting with neurotransmitter receptors, it may influence signaling pathways associated with neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown promising results in inhibiting bacterial growth.
  • Antioxidant Properties : The presence of functional groups may confer radical scavenging abilities.
  • Potential Anti-inflammatory Effects : Its structural analogs have been linked to reduced inflammation in various models.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₃H₁₈N₂O₃Smaller cyclobutyl ring; distinct steric properties
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanolC₁₃H₁₈N₂O₃Different nitro position; varied biological activity
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanolC₁₄H₂₀N₂O₃Larger cyclopentyl ring; potentially different pharmacokinetics

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